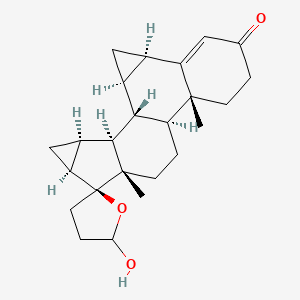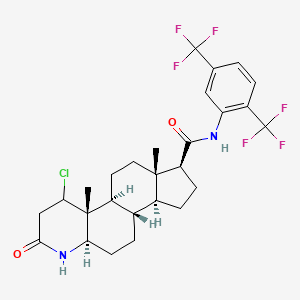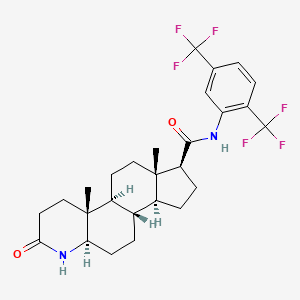
Clofentezine Metabolite 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clofentezine Metabolite 2 is a derivative of clofentezine, a pesticide primarily used to control mites in agricultural settings. The compound is known for its role as an impurity or degradation product of clofentezine, with the chemical name 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol . It has a molecular formula of C14H8Cl2N4O and a molecular weight of 319.15 g/mol .
准备方法
The synthesis of Clofentezine Metabolite 2 involves the chemical modification of clofentezine. The primary synthetic route includes the hydroxylation of clofentezine at specific positions on the phenyl ring. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective formation of the desired metabolite
化学反应分析
Clofentezine Metabolite 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, clofentezine.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated or brominated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives of the original compound .
科学研究应用
Clofentezine Metabolite 2 has several scientific research applications:
作用机制
The mechanism of action of Clofentezine Metabolite 2 involves its interaction with specific molecular targets in mites. The compound disrupts the normal functioning of the mite’s nervous system, leading to paralysis and death. The primary molecular targets are believed to be enzymes involved in neurotransmitter synthesis and degradation . The pathways involved include oxidative stress responses and disruption of cellular signaling mechanisms .
相似化合物的比较
Clofentezine Metabolite 2 can be compared with other similar compounds, such as:
Clofentezine: The parent compound, primarily used as a pesticide.
3,6-bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Another metabolite of clofentezine with similar chemical properties.
4-amino-3,5-bis(2-chlorophenyl)-4H-1,2,4-triazole: A related compound with different biological activity.
This compound is unique due to its specific hydroxylation pattern, which gives it distinct chemical and biological properties compared to its parent compound and other metabolites .
属性
IUPAC Name |
4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSQCCWQGQWGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








